molecular formula C17H17ClN2O2 B3318856 3-((6-Methoxy-2-methylquinolin-4-yl)amino)phenol hydrochloride CAS No. 1030018-99-5

3-((6-Methoxy-2-methylquinolin-4-yl)amino)phenol hydrochloride

Cat. No. B3318856
M. Wt: 316.8 g/mol
InChI Key: JUOMHXRIBMKQOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • Purity : 90%


Molecular Structure Analysis

The molecular structure of 3-((6-Methoxy-2-methylquinolin-4-yl)amino)phenol hydrochloride consists of a quinoline ring, an amino group, and a phenolic moiety. The chlorine atom is attached to the amino group. Refer to the InChI code for the exact arrangement of atoms .

Safety And Hazards

  • Safety Data Sheet (SDS) : Available

Future Directions

For more detailed information, refer to the provided Certificate of Analysis . If you need additional references or have further inquiries, feel free to ask!

properties

IUPAC Name

3-[(6-methoxy-2-methylquinolin-4-yl)amino]phenol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2.ClH/c1-11-8-17(19-12-4-3-5-13(20)9-12)15-10-14(21-2)6-7-16(15)18-11;/h3-10,20H,1-2H3,(H,18,19);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUOMHXRIBMKQOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=C(C=CC2=N1)OC)NC3=CC(=CC=C3)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((6-Methoxy-2-methylquinolin-4-yl)amino)phenol hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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